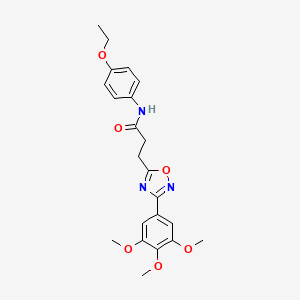
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound and it’s a key structure in many pharmaceuticals . The compound you’re asking about has a quinoline ring attached to a benzamide group via a methylene bridge, and it also has isopropyl and dimethoxy groups attached to the benzamide ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with additional functional groups attached. Quinoline is an aromatic nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it’s likely to have the aromatic properties of quinoline .Applications De Recherche Scientifique
Antimalarial Activity
The quinoline scaffold has a rich history in antimalarial drug development. Researchers have explored derivatives like our compound to combat Plasmodium parasites. By targeting essential enzymes or processes within the parasite, these compounds disrupt the life cycle and prevent infection. Further studies are needed to assess the efficacy and safety of our compound as an antimalarial agent .
Anticancer Potential
Quinoline derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and metastasis. Our compound may interfere with cancer cell signaling pathways, induce apoptosis, or inhibit angiogenesis. Preclinical studies are essential to validate its potential in cancer therapy .
Antibacterial Properties
Quinolines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Our compound could serve as a lead for novel antibiotics. Mechanistic studies are crucial to understand its mode of action and optimize its efficacy .
Anthelmintic Effects
Helminthic infections remain a global health concern. Quinoline derivatives, including our compound, have demonstrated anthelmintic activity against parasitic worms. Investigating its impact on specific helminth species is essential for therapeutic development .
Antiviral Applications
Quinolines have been explored as potential antiviral agents, particularly against RNA viruses. Our compound might inhibit viral replication or entry. Rigorous testing is necessary to evaluate its effectiveness against specific viruses .
Anti-Inflammatory and Analgesic Properties
The quinoline scaffold has anti-inflammatory and analgesic potential. Our compound could modulate inflammatory pathways or alleviate pain. Preclinical models and clinical trials are needed to validate its efficacy in these contexts .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)24(22(26)16-10-18(27-3)12-19(11-16)28-4)13-17-9-15-7-5-6-8-20(15)23-21(17)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHPJUMNTGSUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
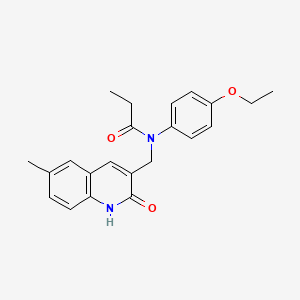
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
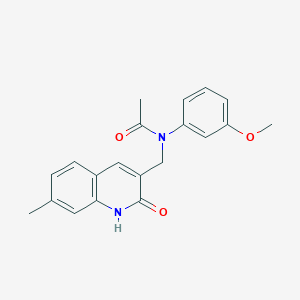
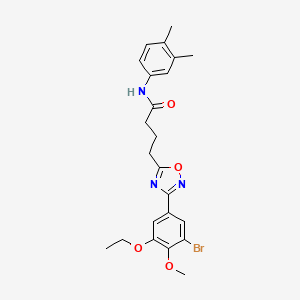
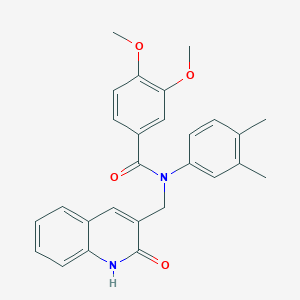
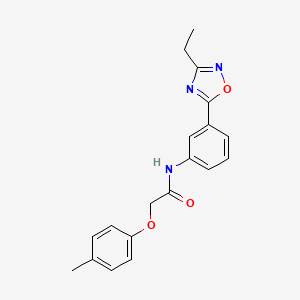
![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)

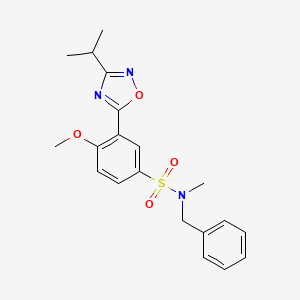
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)

